molecular formula C9H16O B14586603 1-Propoxycyclohex-1-ene CAS No. 61382-76-1

1-Propoxycyclohex-1-ene

Cat. No.: B14586603
CAS No.: 61382-76-1
M. Wt: 140.22 g/mol
InChI Key: SDUZOGZPBGIPJQ-UHFFFAOYSA-N
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Description

1-Propoxycyclohex-1-ene is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexene, where a propoxy group is attached to the first carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propoxycyclohex-1-ene can be synthesized through the reaction of cyclohexene with propyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the cyclohexene and the propyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Propoxycyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Propoxycyclohexane.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

1-Propoxycyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.

    Industry: Used as a solvent or reagent in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-propoxycyclohex-1-ene involves its interaction with various molecular targets. The propoxy group can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s solubility and reactivity. The cyclohexene ring provides a stable backbone that can undergo various chemical modifications, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Cyclohexene: Lacks the propoxy group, making it less versatile in certain chemical reactions.

    1-Methoxycyclohex-1-ene: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.

    Cyclohexanol: The hydroxyl group provides different chemical properties compared to the propoxy group.

Uniqueness: 1-Propoxycyclohex-1-ene is unique due to the presence of the propoxy group, which enhances its solubility in organic solvents and provides additional sites for chemical modification. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

61382-76-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-propoxycyclohexene

InChI

InChI=1S/C9H16O/c1-2-8-10-9-6-4-3-5-7-9/h6H,2-5,7-8H2,1H3

InChI Key

SDUZOGZPBGIPJQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CCCCC1

Origin of Product

United States

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